molecular formula C10H21N B1599481 (1r,2r,5s)-Neomenthyl amine CAS No. 51743-63-6

(1r,2r,5s)-Neomenthyl amine

Cat. No. B1599481
CAS RN: 51743-63-6
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1r,2r,5s)-Neomenthyl amine” is also known as "(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride" . It is a chemical compound with the CAS Number: 2470279-53-7 . The molecular weight of this compound is 175.7 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for preparing tert-butyl N- ( (1R,2S,5S)-2- ( (2- ( (5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5- (dimethylcarbamoyl)cyclohexyl)carbamate involves mixing tert-butyl N- ( (1R,2S,5S)-2-amino-5- (dimethylcarbamoyl) cyclohexyl)carbamate of formula (A) with ethyl 2- ( (5-chloropyridin-2- yl)amino)-2-oxoacetate of formula (B) in an organic solvent .


Molecular Structure Analysis

The molecular structure of “(1r,2r,5s)-Neomenthyl amine” can be analyzed based on its molecular formula. For example, the compound “(1R,2R,5S)-AH23848” has a molecular formula of C29H35NO5, a net charge of 0, and an average mass of 477.593 .


Chemical Reactions Analysis

The chemical reactions involving “(1r,2r,5s)-Neomenthyl amine” can be complex and depend on the specific conditions. For instance, the synthesis and acid-catalysed rearrangement of (1R,2R,5S,6S)-Tricyclo[4.3.1.1]undecane has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1r,2r,5s)-Neomenthyl amine” can be inferred from similar compounds. For example, “(1R,2R,5S)-2-Isopropyl-5-methylcyclohexanethiol” has a molecular formula of C10H20S, an average mass of 172.331 Da, and a monoisotopic mass of 172.128571 Da .

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl [ (1R,2S,5S)-2-amino-5- [ (dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, provides some insight into potential hazards. It suggests precautions such as avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUAGDCCJDQLE-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428365
Record name (1r,2r,5s)-neomenthyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,2r,5s)-Neomenthyl amine

CAS RN

51743-63-6
Record name (1r,2r,5s)-neomenthyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,2r,5s)-Neomenthyl amine
Reactant of Route 2
Reactant of Route 2
(1r,2r,5s)-Neomenthyl amine
Reactant of Route 3
Reactant of Route 3
(1r,2r,5s)-Neomenthyl amine
Reactant of Route 4
(1r,2r,5s)-Neomenthyl amine
Reactant of Route 5
(1r,2r,5s)-Neomenthyl amine
Reactant of Route 6
(1r,2r,5s)-Neomenthyl amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.